molecular formula C12H13N3O B7459002 N-(1-benzylpyrazol-4-yl)acetamide

N-(1-benzylpyrazol-4-yl)acetamide

Número de catálogo: B7459002
Peso molecular: 215.25 g/mol
Clave InChI: UBUUEGXSQMQSCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-Benzylpyrazol-4-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a benzyl group at the 1-position and an acetamide moiety at the 4-position. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.

Propiedades

IUPAC Name

N-(1-benzylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(16)14-12-7-13-15(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUUEGXSQMQSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(N=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides

(a) N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (Compound 1, )
  • Structural Differences : Unlike N-(1-benzylpyrazol-4-yl)acetamide, this compound has a phenyl ring linked to the pyrazole’s 1-position, with acetamide at the para position of the phenyl group.
  • Implications :
    • The phenyl-pyrazole system may reduce metabolic stability compared to the benzyl-pyrazole scaffold due to increased aromatic oxidation susceptibility .
    • The extended conjugation in the phenyl-substituted derivative could alter electronic properties, affecting binding to targets like kinases or enzymes.
(b) N-(3-Methyl-5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (MSH, )
  • Structural Differences : Replaces pyrazole with a thiadiazole ring, introducing a sulfur atom and a mercapto group.
  • The mercapto group (-SH) may confer antioxidant properties or susceptibility to glutathione conjugation, as seen in methazolamide metabolism .

Benzothiazole-Based Acetamides

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
  • Structural Differences : Features a benzothiazole ring with a trifluoromethyl group and a substituted phenylacetamide side chain.
  • The methoxyphenyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to pyrazole derivatives.
(b) N-(1,3-Benzothiazol-2-yl)acetamide ()
  • Structural Differences : Lacks the benzyl group but retains the benzothiazole core.
  • Reduced steric hindrance compared to the benzylpyrazole derivative may improve solubility but decrease target specificity.

Alkyl-Substituted Acetamides

(a) N-(2-Phenylethyl)acetamide (Compound 4, )
  • Structural Differences : Replaces the pyrazole ring with a flexible phenethyl chain.
  • Lower aromaticity reduces π-system interactions, possibly diminishing binding affinity compared to rigid pyrazole derivatives .

Key Comparative Data

Property N-(1-Benzylpyrazol-4-yl)acetamide (Inferred) N-(4-(Pyrazol-1-yl)phenyl)acetamide N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide N-(2-Phenylethyl)acetamide
Molecular Weight (g/mol) ~245 231 ~355 177
LogP (Predicted) 2.5–3.0 2.0–2.5 3.5–4.0 1.2–1.5
Metabolic Stability Moderate (benzyl oxidation) Low (phenyl oxidation) High (CF₃ stabilization) High (alkyl chain)
Solubility (mg/mL) 0.1–0.5 0.5–1.0 <0.1 >5.0

Research Findings and Implications

  • Biological Activity : Pyrazole derivatives like N-(1-benzylpyrazol-4-yl)acetamide are hypothesized to exhibit kinase inhibition due to pyrazole’s ability to mimic adenine in ATP-binding pockets. Benzothiazole derivatives () may target enzymes with hydrophobic binding pockets due to their enhanced lipophilicity .
  • Metabolism : The benzyl group in the target compound is susceptible to cytochrome P450-mediated oxidation, whereas trifluoromethyl groups in benzothiazole derivatives resist metabolic degradation .
  • Synthetic Accessibility : Pyrazole-based acetamides () are synthesized via nucleophilic substitution or Suzuki coupling, while benzothiazole derivatives require multi-step heterocyclic ring formation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.